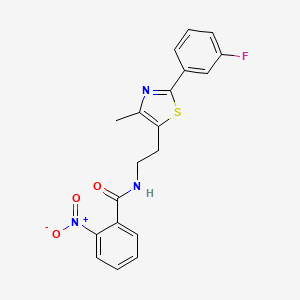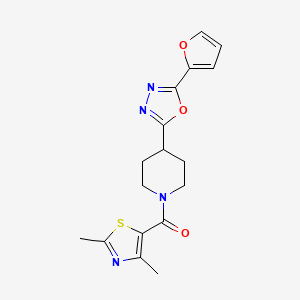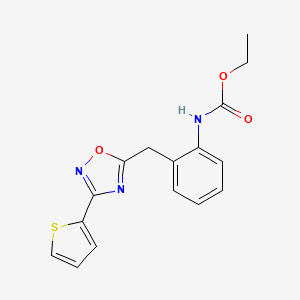
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate, commonly known as ETOC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETOC is a carbamate derivative that has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.
科学的研究の応用
Electrochemical and Electrochromic Applications
Research has shown that compounds containing thiophene and oxadiazole units exhibit significant electrochemical activity and electrochromic properties. For instance, novel donor-acceptor type monomers with thiophene units have been synthesized, demonstrating good electrochemical activity and distinct UV–vis absorption due to the introduction of acceptor groups with varying polarity. Electropolymerized films of these monomers show well-defined oxidation and reduction processes, with potential applications in electrochromic devices due to their color change capabilities and reasonable optical contrast and switching time (Bin Hu et al., 2013).
Luminescence and Optical Properties
Copper complexes with carbazole and oxadiazole moieties have been synthesized, characterized, and found to be efficient green emitters with improved luminescent parameters in solutions. These findings suggest potential applications in light-emitting devices and other optoelectronic applications (Weiyang Bai & Li Sun, 2012).
Synthesis of Polyfunctional Derivatives
Efforts in heterocyclic synthesis using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have led to the creation of pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's versatility in synthesizing polyfunctionally substituted derivatives, relevant for developing new pharmaceuticals or materials with unique chemical properties (R. Mohareb et al., 2004).
Anticancer Activity
Carbazole derivatives synthesized from ethyl chloroacetate and carbazole have shown significant antibacterial, antifungal, and anticancer activities. This highlights the potential for developing new therapeutic agents targeting various cancers (D. Sharma et al., 2014).
Industrial Applications
The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives have been pursued for industrial applications, showcasing the broad utility of such compounds beyond biomedicine, including potential use in photoelectronic devices (S. Shafi et al., 2021).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with “Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate” would depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for this specific compound for detailed information.
将来の方向性
The future directions in the research of thiophene and oxadiazole derivatives are likely to continue focusing on their synthesis and the exploration of their properties for various applications, particularly in the field of medicinal chemistry.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For more detailed and specific information, further research or consultation with a chemistry professional may be necessary.
特性
IUPAC Name |
ethyl N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-22-14)13-8-5-9-23-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWOMULCGSZJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

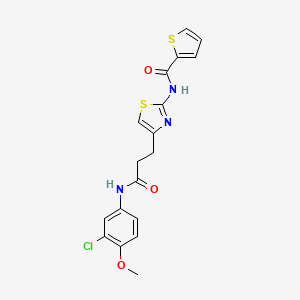
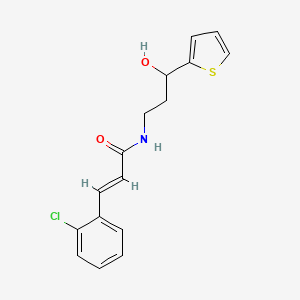
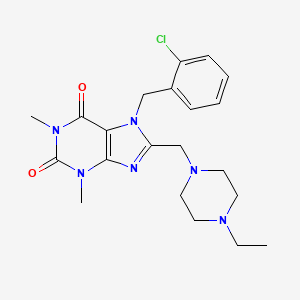
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
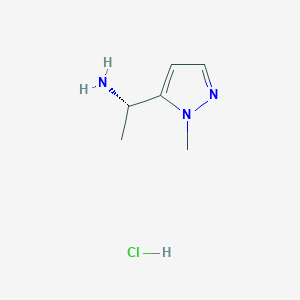
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)
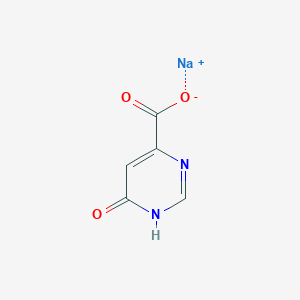

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)
